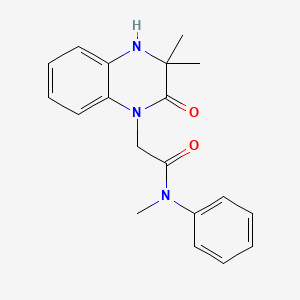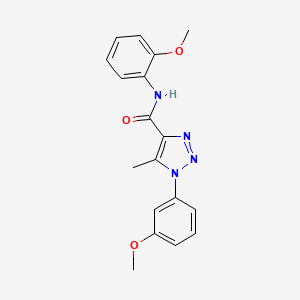![molecular formula C25H25NO4 B4631420 4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate
説明
4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate is a complex organic compound. Its study involves understanding its synthesis, molecular structure, and various chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions. For example, Baul et al. (2002) describe the synthesis of triorganotin(IV) derivatives through a combination of spectroscopic techniques and elemental analyses, highlighting the intricate process involved in synthesizing such complex molecules (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through X-ray crystallography and spectroscopic methods. Ajibade and Andrew (2021) report on the molecular structures of certain compounds synthesized via Schiff bases reduction, demonstrating the complexity and diversity of these structures (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are characterized by their ability to form complex structures and engage in various chemical interactions. The study by Hayashi and Kouji (1990) on the synthesis of certain methyl acetate compounds and their molecular conformations illustrates the diverse chemical reactions these compounds can undergo (Hayashi & Kouji, 1990).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structures are crucial in understanding these compounds. For instance, the work by Baolin et al. (2007) on the synthesis and characterization of stilbene derivatives provides insights into the physical properties of similar organic compounds (Baolin et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, are key to understanding the behavior of these compounds. The research by Ram et al. (1996) on ring transformation reactions of pyran-2-ones, for example, sheds light on the chemical properties and potential reactivity pathways (Ram & Goel, 1996).
科学的研究の応用
Organometallic Complexes and Catalysis
Triorganotin(IV) Derivatives Synthesis
A study by Baul et al. (2002) focuses on synthesizing triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, characterized by various spectroscopic techniques. The crystal structures of specific derivatives are reported, showing a polymeric trans-O2SnC3 trigonal bipyramidal configuration. This research suggests potential applications in designing organometallic complexes for catalysis or material science applications (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Organic Synthesis
Novel Synthon for Aryl Ketones
Research by Ram and Goel (1996) introduces a novel synthon for synthesizing 1,3-terphenyls from aryl ketones, highlighting a procedure that provides symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step. This indicates the compound's relevance in facilitating complex organic syntheses (Ram & Goel, 1996).
Anticancer Research
Proteasome Inhibition
A study by Yan et al. (2015) discusses the design and synthesis of compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with various amino groups, leading to proteasome inhibition and cytostatic effects on human cancer cells. This research underscores the potential application of similar compounds in anticancer drug development (Yan et al., 2015).
Environmental Applications
Electro-Fenton Process
Le et al. (2017) studied the degradation by-products of acetaminophen during the electro-Fenton (EF) oxidation process, identifying toxic and non-toxic intermediates. Although this study does not directly relate to "4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate," it illustrates the use of related compounds in understanding environmental degradation pathways and toxicity, potentially guiding the design of environmentally benign chemicals (Le et al., 2017).
特性
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2-(2,3,6-trimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-16-5-11-21(12-6-16)26-25(28)20-9-13-22(14-10-20)30-23(27)15-29-24-18(3)8-7-17(2)19(24)4/h5-14H,15H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXZWQVVOHZLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)COC3=C(C=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)
![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)
![N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4631418.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4631427.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)
